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molecular formula C7H6N4O B1497174 3-Aminobenzo[e][1,2,4]triazin-7-ol CAS No. 877874-01-6

3-Aminobenzo[e][1,2,4]triazin-7-ol

Cat. No. B1497174
M. Wt: 162.15 g/mol
InChI Key: HUJVEXOUCQWRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372971B2

Procedure details

4.6 g (25.82 mmol) of 3-amino-benzo[1,2,4]triazine-7-ol-1-oxide was dissolved in 200 mL of 1:1 mixture of dimethylformamide and methanol. 0.5 g of 10% Pd/C was added to this solution and H2 gas was bubbled through the solution for 3 hours. The progress of the reaction was monitored by TLC, using a 9:1 mixture of dichloromethane/methanol as an eluent and a UV lamp. The starting material is highly fluorescent under UV, while the product is not. When the reaction was complete, the resulting dark solution was filtered through a short pad of silica gel and solvent was removed in vacuum to produce a dirty-brown solid. 40 mL of ethyl acetate and 40 mL of methanol were added to the solid and the resulting suspension was heated to reflux for about 10 min. Then the suspension was allowed to cool down to ambient temperature. The solid was collected by filtration, washed with 40 mL of ethyl acetate, 40 mL of diethyl ether and dried in vacuum to yield 3.2 g of the product in a form of a greenish solid. Yield: 76%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N+:4]([O-])[C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.C(OCC)(=O)C>CN(C)C=O.CO.[Pd]>[NH2:1][C:2]1[N:3]=[N:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
NC=1N=[N+](C2=C(N1)C=CC(=C2)O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
a 9:1 mixture of dichloromethane/methanol as an eluent
FILTRATION
Type
FILTRATION
Details
the resulting dark solution was filtered through a short pad of silica gel and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to produce a dirty-brown solid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 40 mL of ethyl acetate, 40 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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